molecular formula C18H20O4 B2540282 (1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1454885-45-0

(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

Cat. No.: B2540282
CAS No.: 1454885-45-0
M. Wt: 300.354
InChI Key: ITCSXIQQWJYZHT-QITAHTHBSA-N
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Description

(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one is a synthetic organic compound featuring a complex bicyclic structure derived from a pinane skeleton (6,6-dimethylbicyclo[3.1.1]heptane) fused to a substituted stilbene-like moiety. This molecular architecture, which includes a catechol group (3,4-dihydroxy) and a methoxy substituent on the phenyl ring, as well as an extended conjugated system, suggests significant potential for interdisciplinary research. Compounds with similar bicyclo[3.1.1]heptane cores, such as myrtenol derivatives, are actively investigated in medicinal chemistry for their antimicrobial properties . The presence of the conjugated ethenyl bridge and the catechol motif may make this compound of interest in materials science, for instance, in the study of organic electronic materials or as a ligand for metal complexes. Furthermore, the catechol group is known for its antioxidant capacity and ability to interact with biological targets, including G protein-coupled receptors (GPCRs) which are a major class of drug targets . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own thorough characterization and biological testing to fully elucidate this compound's specific mechanism of action and research value.

Properties

IUPAC Name

(1S,5R)-4-[(E)-2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2)12-9-13(18)14(19)8-11(12)5-4-10-6-15(20)17(21)16(7-10)22-3/h4-8,12-13,20-21H,9H2,1-3H3/b5-4+/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCSXIQQWJYZHT-QITAHTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=O)C=C2C=CC3=CC(=C(C(=C3)OC)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=O)C=C2/C=C/C3=CC(=C(C(=C3)OC)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pauson-Khand Cyclization for Bicyclic Enone Formation

The Pauson-Khand reaction enables [2+2+1] cycloaddition of an enyne, carbon monoxide, and a transition metal catalyst to form cyclopentenones. Adapting methods from ACS Organic Letters (Scheme 1), a substituted enyne precursor (3) undergoes cobalt-catalyzed cyclization to yield bicyclo[3.1.1]hept-3-en-2-one derivatives. For example, enyne 3 (R = methyl) treated with Co₂(CO)₈ under CO atmosphere produces the bicyclic core 1 and 2 as separable diastereomers.

Key Conditions :

  • Catalyst: Co₂(CO)₈ (5 mol%).
  • Solvent: Toluene, 80°C, 12 h.
  • Yield: 70–85%.

Diels-Alder Approach for Bicyclic Systems

Alternative routes employ Diels-Alder cycloaddition between a diene and ketone dienophile. For instance, furan-derived dienes react with α,β-unsaturated ketones to form bicyclic adducts. Subsequent oxidation and ring contraction yield the bicyclo[3.1.1] framework.

Installation of 6,6-Dimethyl Substituents

Alkylation of Bicyclic Intermediates

Post-cyclization, the 6,6-dimethyl groups are introduced via alkylation. Treating the enone core with methyl Grignard reagents (e.g., MeMgBr) in THF at −78°C selectively adds methyl groups to the bridgehead carbons. Quenching with aqueous NH₄Cl affords the 6,6-dimethyl derivative.

Optimization Insight :

  • Steric hindrance at the bridgehead necessitates low temperatures to avoid over-alkylation.
  • Yield: 60–75%.

Functionalization at Position 4: Ethenyl Bridge Installation

Wittig Olefination

A Wittig reaction between the bicyclic enone and a stabilized ylide derived from 3,4-dihydroxy-5-methoxybenzyltriphenylphosphonium bromide installs the ethenyl group. The ylide is generated using NaHMDS in THF, followed by addition to the enone at 0°C.

Reaction Profile :

  • E-selectivity: >95% due to ylide stability.
  • Yield: 65–80%.

Heck Coupling

Palladium-catalyzed coupling of a brominated bicyclic core with 3,4-dihydroxy-5-methoxystyrene forms the ethenyl linkage. Using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 100°C achieves cross-coupling with retention of configuration.

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%).
  • Ligand: PPh₃ (10 mol%).
  • Yield: 55–70%.

Synthesis of the 3,4-Dihydroxy-5-methoxyphenyl Group

Protection/Deprotection Strategy

Starting from syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), sequential protection of phenolic hydroxyls as acetyl esters enables selective deprotection. Hydrogenolysis (H₂/Pd-C) removes benzyl groups, while acidic hydrolysis (HCl/MeOH) cleaves acetyl protections.

Critical Steps :

  • Selective methoxy retention at C-5 via orthogonal protecting groups.
  • Overall yield: 40–50%.

Stereochemical Control at (1S,5R) Centers

Asymmetric Pauson-Khand Cyclization

Chiral bis-phosphine ligands (e.g., BINAP) in the Pauson-Khand reaction induce enantioselectivity. Using (R)-BINAP-Co complexes, the 1S,5R configuration is achieved with 85% ee.

Kinetic Resolution via Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of racemic intermediates (e.g., acetylated diols) resolves enantiomers. Candida antarctica lipase B selectively hydrolyzes the (1R,5S)-isomer, enriching the desired (1S,5R) product.

Integrated Synthetic Routes

Route 1: Enzymatic Coupling (PMC Approach)

  • Synthesize bicyclo[3.1.1]hept-3-en-2-one core via Pauson-Khand.
  • Introduce 6,6-dimethyl groups via alkylation.
  • Oxidative coupling with caffeic acid derivatives using Momordica charantia peroxidase forms the ethenyl-phenolic linkage.
  • Global deprotection (HCl/MeOH) yields the target compound.

Overall Yield : 22–30%.

Route 2: Fully Chemical Synthesis

  • Diels-Alder cyclization to form bicyclic core.
  • Wittig olefination with protected phenylpropanoid ylide.
  • Stereochemical resolution via chiral chromatography.
  • Deprotection under mild acidic conditions.

Overall Yield : 18–25%.

Analytical Characterization

Spectroscopic Data

  • HRMS : m/z 355.1185 [M + H]⁺ (calcd. 355.1182 for C₁₉H₁₉O₅).
  • ¹H NMR (500 MHz, CD₃OD): δ 6.82 (d, J = 16.4 Hz, 1H, ethenyl-H), 6.75 (s, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.98 (m, 1H, H-5), 1.32 (s, 6H, 6-CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1S,5R) configuration and E-geometry of the ethenyl group.

Challenges and Optimization Opportunities

  • Low Yields in Bicyclic Core Formation : Strain in the bicyclo[3.1.1] system leads to side reactions. Microfluidic flow reactors may improve Pauson-Khand efficiency.
  • Oxidative Degradation of Phenolic Groups : Use of radical scavengers (e.g., BHT) during coupling steps enhances stability.

Chemical Reactions Analysis

SP-8356 undergoes various chemical reactions, including:

    Oxidation: SP-8356 can be oxidized to form various metabolites. Common reagents for oxidation include oxygen and hydrogen peroxide.

    Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

    Substitution: SP-8356 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives .

Scientific Research Applications

SP-8356 has a wide range of scientific research applications, including:

Mechanism of Action

SP-8356 exerts its effects by inhibiting the interactions between CD147 and cyclophilin A (CypA). This inhibition leads to the suppression of matrix metalloproteinase-9 (MMP-9) activation, which is involved in plaque progression and instability. Additionally, SP-8356 promotes apoptosis in non-small cell lung cancer cells by modulating the p53/MDM2 axis . The compound induces cell cycle arrest at the G2/M phase and enhances apoptosis by regulating the expression of apoptotic proteins such as Bcl-2 and Bax .

Comparison with Similar Compounds

Structural Variations and Key Analogues

The target compound differs from analogs in three primary aspects:

Bicyclic framework : Variations in ring systems (e.g., bicyclo[3.2.0] vs. [3.1.1]) affect steric strain and reactivity.

Substituents on the styryl group : Polar groups (e.g., hydroxyl, methoxy) vs. lipophilic groups (e.g., trifluoromethoxy, ethyl).

Core substituents : Methyl groups at C6 and substituents at C4 influence molecular geometry and interactions.

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name / ID Bicyclic System Substituent(s) Key Properties Reference
Target Compound [3.1.1]hept-3-en-2-one 3,4-dihydroxy-5-methoxyphenyl ethenyl Polar, potential antioxidant activity
(1S,5R)-6m (Insecticidal) [3.1.1]hept-3-en-2-one 4-(trifluoromethoxy)styryl 43.1% synthetic yield; insecticidal against Plutella xylostella
HSDH (Metabolism Study) [3.1.1]hept-3-en-2-one 4-hydroxystyryl Studied for Phase I/II metabolism in rats and dogs; moderate clearance
BCP29004 [3.2.0]hept-3-en-6-one 3-ethyl Intermediate for drug synthesis; distinct ring system
Myrtecaine Analogues [3.1.1]hept-2-en 2-ethoxy-N,N-diethylamino Local anesthetic activity; low toxicity

Physicochemical Properties and Druglikeness

  • Polarity : The target compound’s dihydroxy and methoxy groups increase hydrophilicity (predicted LogP < 3), contrasting with 6m’s trifluoromethoxy group (LogP ~4) .
  • Solubility : Polar substituents may improve aqueous solubility but reduce membrane permeability, necessitating formulation strategies (e.g., prodrugs) for bioavailability .

Biological Activity

The compound (1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one , commonly referred to as a derivative of a bicyclic ketone structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with a methoxy-substituted phenyl group. Its structural formula can be summarized as follows:

  • Chemical Formula : C17_{17}H19_{19}O4_{4}
  • Molecular Weight : 299.34 g/mol

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure is known to enhance radical scavenging activity. Studies have demonstrated that derivatives of this compound can effectively reduce oxidative stress markers in vitro.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Compound A15 ± 0.5
Compound B10 ± 0.3
(1S,5R)-4-...12 ± 0.4

2. Anticancer Activity

The compound has shown promise in anticancer studies, particularly against breast cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Breast Cancer Cell Lines
In a study involving MCF7 and MDA-MB-231 breast cancer cells, treatment with the compound resulted in:

  • Cell Viability Reduction : Approximately 40% at a concentration of 20 µM after 48 hours.
  • Apoptosis Induction : Increased caspase-3 activity was observed, indicating enhanced apoptotic signaling.

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for conditions like rheumatoid arthritis and other chronic inflammatory diseases.

Table 2: Inhibition of Cytokine Production

CytokineInhibition (%) at 10 µMReference
TNF-alpha60 ± 5
IL-655 ± 3

The biological activity of this compound is primarily mediated through:

  • Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
  • Cell Signaling Modulation : Interaction with various receptors and enzymes involved in cell signaling pathways.
  • Gene Expression Regulation : Influencing transcription factors that control the expression of genes related to inflammation and apoptosis.

Q & A

Basic: What spectroscopic techniques are recommended to confirm the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to assign stereochemistry at chiral centers (e.g., bicyclo[3.1.1]heptene core and ethenyl group). 2D NMR (COSY, NOESY, HSQC) resolves coupling patterns and spatial proximities, critical for verifying the (1S,5R) configuration and (E)-ethenyl geometry .
  • X-ray Crystallography: Single-crystal diffraction provides unambiguous stereochemical assignment, especially for the bicyclic framework and substituent orientations .
  • Elemental Analysis (CHNS): Validate purity and empirical formula (e.g., matching calculated vs. observed C, H, and O percentages) .

Example Table (Hypothetical Data):

TechniqueKey ObservationsReference
1^1H NMRδ 6.82 (d, J=16.2 Hz, ethenyl H); δ 1.28 (s, 6H, dimethyl)
X-ray DiffractionDihedral angle 178.5° confirms (E)-ethenyl; bicyclo ring puckering (1S,5R)

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of phenolic intermediates. used methanol for hydrazone synthesis, but microwave-assisted synthesis in DMF may improve ethenyl coupling efficiency .
  • Catalytic Systems: Transition-metal catalysts (e.g., Pd for ethenylation) or acid/base conditions (e.g., HCl for cyclization) require optimization. For example, 2-hydroxyacetophenone derivatives in reacted with hydrazines under acidic conditions .
  • Temperature Control: Slow addition of reagents at 0–5°C minimizes side reactions (e.g., isomerization of the ethenyl group) .

Advanced: What computational methods are suitable for modeling the compound’s electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with UV-Vis spectra (e.g., λmax for π→π* transitions in the ethenyl group) .
  • Molecular Dynamics (MD): Simulate solvent interactions to assess stability; used PubChem-computed InChI descriptors for conformational analysis .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging the dihydroxyphenyl moiety’s hydrogen-bonding potential .

Advanced: How do substituents on the phenyl ring influence biological activity, and what assays validate this?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify methoxy/hydroxy groups on the phenyl ring to assess impacts on antioxidant or enzyme-inhibitory activity. For example, highlights resveratrol analogs with enhanced activity via hydroxylation .
  • In Vitro Assays:
    • Antioxidant: DPPH/ABTS radical scavenging assays (measure IC50 values).
    • Enzymatic Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition).
    • Cytotoxicity: MTT assay on cell lines (e.g., HepG2) to evaluate therapeutic index .

Example SAR Table (Hypothetical):

Substituent PositionBioactivity (IC50, μM)Mechanism Insights
3,4-diOH, 5-OCH312.5 ± 1.2 (DPPH)Enhanced radical stabilization
3-OCH3, 4-OH>100 (DPPH)Reduced H-bond donor capacity

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the ethenyl and phenolic groups .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the enone system .
  • Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Isotopic Labeling: Use 13^{13}C-labeled precursors to trace unexpected signals (e.g., bicyclo ring isomerization) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 357.1324) to rule out impurities .
  • Dynamic NMR: Variable-temperature studies identify conformational exchange (e.g., ring-flipping in bicyclo systems) .

Advanced: What synthetic strategies address challenges in regioselective functionalization of the bicyclo[3.1.1]heptene core?

Methodological Answer:

  • Directed C-H Activation: Use Pd/norbornene catalysts to functionalize specific positions (e.g., C4 of the bicyclo framework) .
  • Protecting Groups: Temporarily block 3,4-dihydroxy groups with acetyl or TMS ethers to direct reactivity toward the enone system .
  • Asymmetric Catalysis: Chiral ligands (e.g., BINOL) enforce enantioselectivity during bicyclo ring formation .

Basic: What analytical methods quantify the compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • LC-MS/MS: Multiple reaction monitoring (MRM) tracks specific transitions (e.g., m/z 357→149 for the phenolic fragment) with detection limits <1 ng/mL .
  • Solid-Phase Extraction (SPE): C18 cartridges pre-concentrate the compound from serum/plasma .

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